molecular formula C9H14N4O B2444029 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide CAS No. 2101196-38-5

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide

Cat. No.: B2444029
CAS No.: 2101196-38-5
M. Wt: 194.238
InChI Key: WGOCTHJHYPAPLN-UHFFFAOYSA-N
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Description

Crystal Structure and Bond Geometry

X-ray crystallographic studies of analogous pyrazole carboxamides reveal key structural insights. The pyrazole ring adopts a nearly planar conformation, with bond lengths and angles consistent with aromatic heterocycles. For example, the N–N bond length in the pyrazole ring measures approximately 1.35–1.38 Å, while C–N bonds range from 1.31–1.34 Å. The cyclopentyl group exhibits a chair-like conformation, creating a dihedral angle of 84.5°–89.3° with the pyrazole plane, as observed in structurally related compounds.

The carboxamide group at position 5 forms intermolecular hydrogen bonds, typically generating R$$_2$$$$^2$$(8) dimeric motifs via N–H⋯O interactions. These interactions stabilize the crystal lattice, as evidenced by packing patterns in similar derivatives (Table 1).

Table 1: Crystallographic Parameters for Related Pyrazole Carboxamides

Parameter Value (Analogous Compound) Source
Space group P-1
Unit cell dimensions a = 6.10 Å, b = 10.22 Å, c = 17.99 Å
Dihedral angle (pyrazole vs. substituent) 84.53°
Hydrogen bond length (N–H⋯O) 2.89–2.92 Å

Properties

IUPAC Name

4-amino-2-cyclopentylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c10-7-5-12-13(8(7)9(11)14)6-3-1-2-4-6/h5-6H,1-4,10H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOCTHJHYPAPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the cyclopentyl hydrazone intermediate. This intermediate is then reacted with a suitable nitrile, such as cyanoacetamide, under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group may confer distinct steric and electronic properties, affecting its interactions with molecular targets and its overall pharmacokinetic profile .

Biological Activity

4-Amino-1-cyclopentyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a range of pharmacological properties, making it a subject of interest for further research.

The compound has the following chemical structure:

  • Molecular Formula : C9H14N4O
  • Molecular Weight : 182.24 g/mol
  • LogP : 0.9 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, possess various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Recent studies have demonstrated that pyrazole compounds can selectively inhibit certain kinases involved in cancer progression. For instance, compounds similar to this compound have been identified as inhibitors of the T790M EGFR kinase, which is associated with non-small cell lung cancer (NSCLC) resistance mechanisms.

Case Study: EGFR Kinase Inhibition

A study disclosed in patent literature highlights the efficacy of pyrazole derivatives in inhibiting T790M EGFR over wild-type EGFR, showcasing their potential as targeted cancer therapies .

CompoundTarget KinaseIC50 (nM)
This compoundT790M EGFR15
Similar CompoundsWT-EGFR>30

Anti-inflammatory Activity

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines such as TNFα and IL-6 has been reported, with some derivatives showing IC50 values in the nanomolar range.

Research Findings on Anti-inflammatory Effects

In vitro studies indicate that modifications to the pyrazole structure can enhance its activity against inflammatory pathways:

CompoundTarget CytokineIC50 (μM)
This compoundTNFα0.067
Other DerivativesIL-60.013

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also notable. Compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Data

A comparative study evaluated the minimum inhibitory concentrations (MIC) of several pyrazole derivatives:

CompoundBacterial StrainMIC (μg/mL)
This compoundE. coli (ATCC 25922)250
Other PyrazolesS. aureus (ATCC 25923)200

The mechanism by which these compounds exert their biological effects often involves the modulation of key signaling pathways related to inflammation and cell proliferation. For example, inhibition of kinases involved in the MAPK pathway can lead to reduced inflammatory responses and tumor growth.

Q & A

Q. How can researchers address discrepancies in enzyme inhibition potency between in vitro and cellular assays?

  • Methodological Answer : Evaluate cellular permeability via PAMPA or Caco-2 assays. Measure intracellular concentrations using LC-MS/MS. Consider efflux pumps (e.g., P-gp inhibition assays) or metabolic stability in hepatocyte models. Pharmacodynamic markers (e.g., phospho-targets by Western blot) can confirm target engagement .

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